molecular formula C22H24N6O2S B3205536 1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea CAS No. 1040648-81-4

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B3205536
CAS No.: 1040648-81-4
M. Wt: 436.5 g/mol
InChI Key: BRHQJVWFCJHYOB-UHFFFAOYSA-N
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Description

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenylurea moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-2-yl)piperazine with a suitable thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides, while reduction can yield different piperazine derivatives .

Scientific Research Applications

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit or activate specific biochemical pathways, resulting in its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is unique due to its specific combination of a thiazole ring, piperazine moiety, and phenylurea structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c29-20(28-14-12-27(13-15-28)19-8-4-5-11-23-19)10-9-18-16-31-22(25-18)26-21(30)24-17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-15H2,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHQJVWFCJHYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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